

Decanoylcarnitine in relation to medium-chain acyl-CoA dehydrogenase deficiency (MCADD)

Author: BenchChem Technical Support Team. Date: December 2025



Decanoylcarnitine in Medium-Chain Acyl-CoA Dehydrogenase Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inborn error of metabolism that impairs the mitochondrial β -oxidation of medium-chain fatty acids. This deficiency leads to the accumulation of specific acylcarnitines, with octanoylcarnitine (C8) being the primary biomarker. **Decanoylcarnitine** (C10), a ten-carbon acylcarnitine, serves as a crucial secondary biomarker in the diagnosis and monitoring of MCADD. While less prominent than C8, the elevation of C10, and particularly its ratio relative to other acylcarnitines, is a key diagnostic indicator, especially in newborn screening programs utilizing tandem mass spectrometry. This technical guide provides an in-depth overview of the role of **decanoylcarnitine** in MCADD, including its biochemical basis, quantitative data from patient cohorts, detailed experimental protocols for its detection, and its clinical significance in disease management.

Biochemical Basis of Decanoylcarnitine Accumulation in MCADD



Medium-chain acyl-CoA dehydrogenase (MCAD) is a mitochondrial enzyme that catalyzes the initial dehydrogenation step in the β -oxidation of fatty acids with chain lengths from 6 to 12 carbons, showing maximum activity towards octanoyl-CoA (C8-CoA).[1] In individuals with MCADD, pathogenic variants in the ACADM gene lead to reduced or absent MCAD enzyme activity.[1][2] This enzymatic block prevents the normal breakdown of medium-chain fatty acids, leading to the accumulation of upstream metabolites.

The primary substrate for MCAD is octanoyl-CoA, which, when not metabolized, is shunted away from β-oxidation and converted to octanoylcarnitine (C8) by carnitine acyltransferases. Similarly, other medium-chain acyl-CoAs, including decanoyl-CoA (C10-CoA), also accumulate and are subsequently esterified to carnitine, resulting in elevated levels of **decanoylcarnitine** (C10) in blood and other tissues.[3][4] The accumulation of these acylcarnitines is the biochemical hallmark of MCADD, detectable through acylcarnitine profiling.[5]

Quantitative Analysis of Decanoylcarnitine and Related Metabolites

Newborn screening for MCADD is primarily performed using tandem mass spectrometry (MS/MS) to analyze the acylcarnitine profile in dried blood spots.[2][6] While octanoylcarnitine (C8) is the most prominent marker, **decanoylcarnitine** (C10) and other medium-chain acylcarnitines such as hexanoylcarnitine (C6) and decenoylcarnitine (C10:1) are also typically elevated.[3][7] The ratios of these metabolites, particularly the C8/C10 ratio, are critical for improving diagnostic accuracy and reducing false positives.[8][9][10]

Table 1: Acylcarnitine Concentrations in Newborns with MCADD vs. Healthy Controls



Analyte	MCADD Patients (μmol/L)	Healthy Controls (µmol/L)	Reference(s)
Decanoylcarnitine (C10)	Elevated, often >0.3	≤ 0.3 ± 0.1	[6][10]
Octanoylcarnitine (C8)	Substantially elevated, ranging from >0.5 to 52.03	≤ 0.3 ± 0.1	[1][6][8]
Hexanoylcarnitine (C6)	Elevated, up to 5.11	≤ 0.2 ± 0.1	[6]
Decenoylcarnitine (C10:1)	Elevated	≤ 0.2 ± 0.1	[6]

Table 2: Diagnostic Ratios of Acylcarnitines in MCADD

Ratio	MCADD Patients	Healthy Controls/Carriers	Reference(s)
C8/C10	Significantly elevated, often >5, with ranges from >7 in severe cases to <1.5 in milder forms	Typically <1.85	[8][9][10]
C8/C2 (Acetylcarnitine)	Highly increased	Typically <0.02	[9][10]

Experimental Protocols Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the analysis of acylcarnitines from dried blood spots (DBS), a standard method for newborn screening.[5][11]

Materials:



- Dried blood spot collection cards
- 3 mm hole punch
- 96-well microtiter plates
- Methanol (HPLC grade)
- Deuterated internal standard mixture in methanol (commercially available)
- n-Butanol
- · 3N HCl in n-butanol or acetyl chloride
- Plate shaker
- Nitrogen evaporator or vacuum concentrator
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Collection: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.
- Extraction: To each well, 100 μL of methanol containing a mixture of deuterated internal standards (e.g., [²H₃]acetylcarnitine, [²H₃]octanoylcarnitine) is added.
- Incubation: The plate is sealed and agitated on a plate shaker for 30 minutes to extract the acylcarnitines.
- Derivatization: The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen. 50 μL of 3N HCl in n-butanol is added to each well, and the plate is sealed and incubated at 65°C for 15 minutes to form butyl esters.
- Final Preparation: The butanolic HCl is evaporated to dryness under nitrogen. The residue is reconstituted in a suitable solvent for MS/MS analysis.



MS/MS Analysis: The prepared samples are analyzed by flow-injection ESI-MS/MS.
 Acylcarnitines are detected in the positive ion mode by scanning for precursors of a common fragment ion (m/z 85). Quantification is achieved by comparing the signal intensity of each analyte to its corresponding deuterated internal standard.[11][12]

MCAD Enzyme Activity Assay

This assay measures the activity of the MCAD enzyme in patient-derived cells, such as cultured fibroblasts or lymphocytes.[1][3][13]

Materials:

- Cultured skin fibroblasts or isolated peripheral blood mononuclear cells[14]
- · Cell lysis buffer
- Substrate (e.g., octanoyl-CoA or phenylpropionyl-CoA)[1][15]
- Electron transfer flavoprotein (ETF)
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[3]
- Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

- Cell Culture and Lysis: Patient and control fibroblasts are cultured to near confluence. Cells
 are harvested and lysed to release mitochondrial proteins. A similar procedure is followed for
 lymphocytes isolated from whole blood.[14]
- Protein Quantification: The total protein concentration in the cell lysate is determined to normalize the enzyme activity.
- Enzymatic Reaction: The cell lysate is incubated with the substrate (e.g., octanoyl-CoA) and ETF in a reaction buffer. The MCAD enzyme catalyzes the dehydrogenation of the substrate, transferring electrons to ETF.



- Detection: The reduction of ETF is monitored spectrophotometrically as a decrease in absorbance at a specific wavelength. Alternatively, the reaction products can be separated and quantified by HPLC.[3]
- Calculation of Activity: The rate of the reaction is calculated and expressed as a percentage
 of the activity measured in control cells. Individuals with MCADD typically exhibit less than
 10% of normal MCAD enzyme activity.[1][3]

ACADM Gene Mutation Analysis

Genetic testing is used to confirm the diagnosis of MCADD by identifying pathogenic variants in the ACADM gene.[3][16]

Materials:

- Genomic DNA extracted from peripheral blood or other patient samples
- Polymerase Chain Reaction (PCR) reagents (primers flanking the ACADM exons, DNA polymerase, dNTPs)
- Thermal cycler
- DNA sequencing reagents and equipment (e.g., Sanger sequencing or Next-Generation Sequencing platform)[16][17]
- Bioinformatics software for sequence analysis

Procedure:

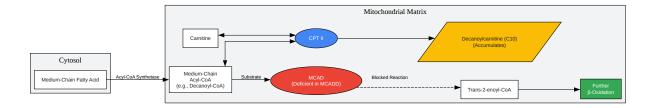
- DNA Extraction: Genomic DNA is isolated from the patient's blood sample.
- PCR Amplification: The coding exons and intron-exon boundaries of the ACADM gene are amplified using PCR.
- DNA Sequencing: The amplified PCR products are sequenced using either Sanger sequencing for targeted analysis or a Next-Generation Sequencing (NGS) panel that includes the ACADM gene.[16][17][18]



- Sequence Analysis: The patient's DNA sequence is compared to the reference ACADM gene sequence to identify any variations.
- Variant Interpretation: Identified variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign based on established guidelines. The c.985A>G (p.Lys329Glu) mutation is the most common pathogenic variant in individuals of Northern European descent.[2][16]

Signaling Pathways and Experimental Workflows

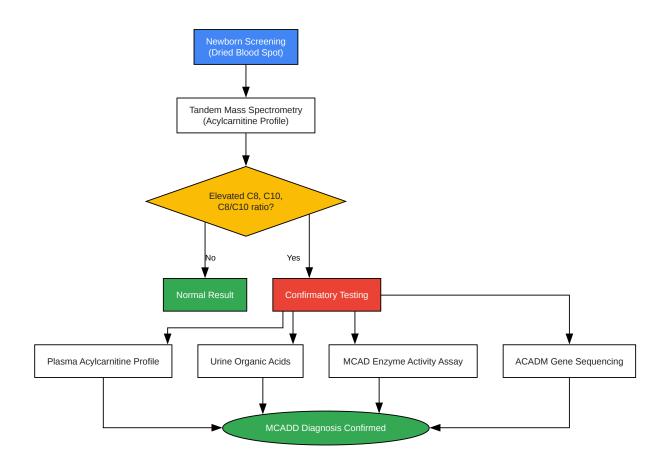
The following diagrams illustrate the biochemical pathway affected in MCADD and the diagnostic workflow.



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Caption: Biochemical pathway of **decanoylcarnitine** accumulation in MCADD.





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Caption: Diagnostic workflow for MCADD.

Clinical Significance and Future Directions

The accurate measurement of **decanoylcarnitine** and its ratios to other acylcarnitines is indispensable for the early and accurate diagnosis of MCADD through newborn screening.[3] [19] Early detection and initiation of treatment, which primarily involves the avoidance of fasting and a low-fat diet, can prevent life-threatening metabolic crises characterized by hypoketotic hypoglycemia, lethargy, and coma.[2][3][20]



For drug development professionals, understanding the nuances of acylcarnitine profiles in MCADD is crucial for several reasons. Firstly, it provides a set of quantitative biomarkers for assessing the efficacy of potential therapeutic interventions aimed at restoring or bypassing the deficient MCAD enzyme. Secondly, monitoring changes in **decanoylcarnitine** and other acylcarnitine levels can help in titrating drug dosage and evaluating patient response to treatment.

Future research may focus on the development of more sensitive and specific analytical methods for acylcarnitine profiling, as well as the identification of novel biomarkers that can better predict disease severity and long-term outcomes in individuals with MCADD. Furthermore, a deeper understanding of the pathophysiology of acylcarnitine accumulation may open new avenues for therapeutic strategies beyond dietary management.

Conclusion

Decanoylcarnitine is a vital secondary biomarker in the diagnosis and management of MCADD. Its elevation, in conjunction with the primary marker octanoylcarnitine and their respective ratios, provides a robust biochemical signature for this disorder. The experimental protocols detailed in this guide for acylcarnitine profiling, enzyme activity assays, and genetic testing are the cornerstones of modern diagnostic strategies for MCADD. For researchers and drug development professionals, a thorough understanding of the role of **decanoylcarnitine** is essential for advancing our ability to diagnose, monitor, and treat this challenging metabolic disease.

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- To cite this document: BenchChem. [Decanoylcarnitine in relation to medium-chain acyl-CoA dehydrogenase deficiency (MCADD)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607032#decanoylcarnitine-in-relation-to-medium-chain-acyl-coa-dehydrogenase-deficiency-mcadd]

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